
2-Amino-4-(4-hydroxyphenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-Glucosidase-IN-9 is a potent inhibitor of the enzyme alpha-glucosidase, which plays a crucial role in carbohydrate metabolism. Alpha-glucosidase inhibitors are widely studied for their potential therapeutic applications, particularly in the management of type 2 diabetes mellitus. By inhibiting alpha-glucosidase, these compounds can help regulate blood glucose levels by delaying the digestion and absorption of carbohydrates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A-Glucosidase-IN-9 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may vary depending on the desired purity and yield. Commonly used methods include:
Enzymatic Hydrolysis: This method involves the use of specific enzymes to hydrolyze precursor compounds, leading to the formation of A-Glucosidase-IN-9.
Microbial Fermentation: Certain microorganisms can produce alpha-glucosidase inhibitors through fermentation processes. This method is often preferred for its eco-friendliness and cost-effectiveness.
Chemical Synthesis: This involves the stepwise chemical reactions to build the desired compound.
Industrial Production Methods
Industrial production of A-Glucosidase-IN-9 often relies on large-scale fermentation or chemical synthesis. The choice of method depends on factors such as cost, scalability, and environmental impact. Fermentation processes are generally favored for their sustainability, while chemical synthesis may be used for producing highly pure compounds.
Chemical Reactions Analysis
Types of Reactions
A-Glucosidase-IN-9 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
A-Glucosidase-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and carbohydrate metabolism.
Biology: Investigated for its effects on cellular processes and metabolic pathways.
Mechanism of Action
A-Glucosidase-IN-9 exerts its effects by binding to the active site of the alpha-glucosidase enzyme, thereby inhibiting its activity. This inhibition prevents the breakdown of complex carbohydrates into glucose, leading to a slower absorption of glucose into the bloodstream. The molecular targets include the catalytic residues of the enzyme, and the pathways involved are primarily related to carbohydrate metabolism .
Comparison with Similar Compounds
Similar Compounds
Acarbose: Another alpha-glucosidase inhibitor used in the treatment of type 2 diabetes.
Miglitol: Similar to acarbose, it inhibits alpha-glucosidase and is used to manage blood sugar levels.
Voglibose: Another inhibitor with a similar mechanism of action
Uniqueness
A-Glucosidase-IN-9 is unique in its potency and specificity for alpha-glucosidase. Compared to other inhibitors like acarbose and miglitol, A-Glucosidase-IN-9 may offer improved efficacy and fewer side effects, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C19H12N4OS |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-amino-4-(4-hydroxyphenyl)-6-phenylsulfanylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C19H12N4OS/c20-10-15-17(12-6-8-13(24)9-7-12)16(11-21)19(23-18(15)22)25-14-4-2-1-3-5-14/h1-9,24H,(H2,22,23) |
InChI Key |
QHIVQLWARGZMHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C(=C(C(=N2)N)C#N)C3=CC=C(C=C3)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



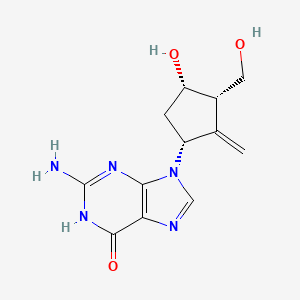
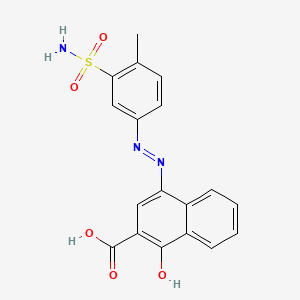
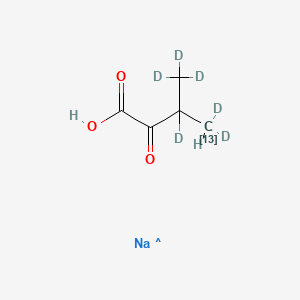
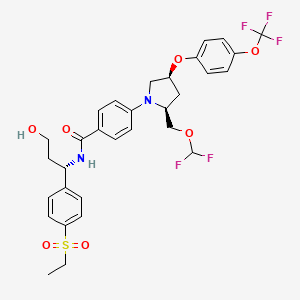
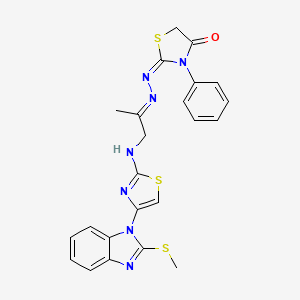
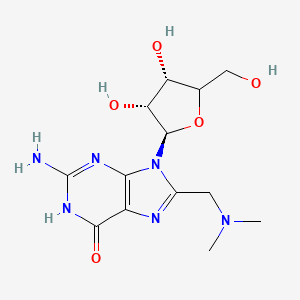
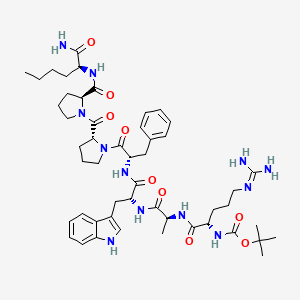
![(2S,3R,5S,6S,8S,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol](/img/structure/B15140807.png)
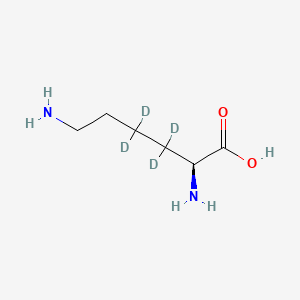
![1-methyl-5-[2-(2-methylpropanoylamino)-[1,2,4]triazolo[1,5-a]pyridin-7-yl]-N-(1-phenylethyl)indole-3-carboxamide](/img/structure/B15140815.png)
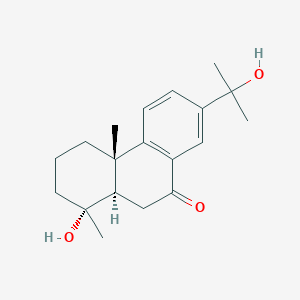

![2-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B15140853.png)
